molecular formula C21H28N4O3 B5562005 3-({[4-(2-甲基-1H-咪唑-1-基)苯基]氨基}羰基)哌啶-1-羧酸丁酯

3-({[4-(2-甲基-1H-咪唑-1-基)苯基]氨基}羰基)哌啶-1-羧酸丁酯

货号 B5562005
分子量: 384.5 g/mol
InChI 键: QDSFZTVGBXXQOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a broader family of chemicals that are investigated for their potential applications in medicinal chemistry and drug discovery. The structure indicates a complex arrangement of functional groups, including an imidazole ring, which is known for its participation in various biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step synthetic routes that are optimized for efficiency and yield. For instance, an efficient and practical asymmetric synthesis was developed for a closely related compound, demonstrating the use of diastereoselective reduction and efficient isomerization under basic conditions to obtain enantiomerically pure intermediates for further applications (H. Jona et al., 2009).

Molecular Structure Analysis

Characterization techniques such as LCMS, NMR, IR, CHN elemental analysis, and X-ray diffraction studies are employed to elucidate the molecular structure of similar compounds. These techniques help confirm the chemical structure and purity of the synthesized compounds (C. Sanjeevarayappa et al., 2015).

科学研究应用

混合配体配合物和生物活性分子标记

研究表明,混合配体面三羰基配合物(包括咪唑和苄基异腈配体的配合物)对于标记生物活性分子很有用。这种方法允许双齿配体附着到生物活性分子上,影响其物理化学性质,并可能增强其在生物系统中的活性或可检测性 (Mundwiler 等人,2004)

取代化合物的合成和表征

取代的(苯并[b]噻吩-2-基)-4-甲基-4,5-二氢-1H-咪唑-5-酮的合成和表征表明了创建具有不同取代基的新型化合物的前景,有可能产生新的药理活性化合物或具有独特性质的材料 (Sedlák 等人,2008)

钯催化的 CH 官能化

钯催化的 CH 官能化方法,包括涉及咪唑和哌啶衍生物的方法,突出了有机合成中的先进技术。这些方法促进了复杂分子的有效创建,有可能简化药理学相关化合物的合成 (Magano 等人,2014)

任务特定离子液体捕获 CO2

开发用于捕获 CO2 的任务特定离子液体(包括基于丁基咪唑的离子液体)强调了该化合物在解决环境问题中的相关性。这些离子液体可以可逆地隔离 CO2,提供一种非挥发性和高效的气体捕获方法,并有可能减轻气候变化的影响 (Bates 等人,2002)

过渡金属催化下的 C-N 键形成

通过过渡金属催化研究 C-N 键形成反应,涉及尿素和氨基甲酸酯,展示了该化合物在创建生物活性分子中的潜在应用。此类方法对于开发具有特定功能特性的新药或材料至关重要 (Tamaru & Kimura,1997)

属性

IUPAC Name

butyl 3-[[4-(2-methylimidazol-1-yl)phenyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-4-14-28-21(27)24-12-5-6-17(15-24)20(26)23-18-7-9-19(10-8-18)25-13-11-22-16(25)2/h7-11,13,17H,3-6,12,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSFZTVGBXXQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。